Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the thiazole rings. One common method involves the cyclization of aminonitriles with dithioacids or isothiocyanates . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The choice of reagents and solvents would be tailored to minimize costs and environmental impact while maximizing the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole-containing compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings and substituents can form specific interactions with these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate apart is its specific combination of substituents and the presence of two thiazole rings
Biological Activity
Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for their antibacterial , antifungal , anti-inflammatory , and anticancer properties. The thiazole ring structure is crucial for the biological activity of these compounds, influencing their interactions with biological targets and pathways .
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated micromolar to nanomolar inhibition against various cancer cell lines by targeting specific proteins involved in cell division. The mechanism often involves disrupting the mitotic spindle formation in cancer cells, leading to apoptosis .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | IC50 (µM) | Target Protein | Effect |
---|---|---|---|
Compound A | 1.61 | HSET | Induces multipolar phenotype |
Compound B | 1.98 | Eg5 | High selectivity against mitotic kinesin |
Antibacterial and Antifungal Activity
Thiazole derivatives have also shown promise in combating bacterial and fungal infections. Their activity is often linked to the ability to inhibit essential enzymes or disrupt cell wall synthesis in pathogens. For example, derivatives similar to this compound have been reported to possess broad-spectrum antibacterial activity .
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells or pathogens.
- Disruption of Cell Division : By interfering with the mitotic process, these compounds can induce cell death in rapidly dividing cells.
- Modulation of Signaling Pathways : Thiazoles may alter signaling cascades that control cell survival and proliferation.
Case Studies and Research Findings
A notable study investigated a series of thiazole derivatives for their anticancer properties through high-throughput screening. The results revealed that certain compounds significantly inhibited HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. This inhibition led to increased multipolarity in treated cells, suggesting a potential therapeutic strategy for cancers characterized by centrosome amplification .
Another study highlighted the antibacterial efficacy of thiazole derivatives against various Gram-positive and Gram-negative bacteria. The compounds exhibited low minimum inhibitory concentrations (MICs), indicating their potential as effective antimicrobial agents .
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O3S2/c1-10-15(25-11(2)19-10)16(22)21-18-20-14(17(23)24-3)13(26-18)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,20,21,22) |
InChI Key |
MCHBPDBFUNGRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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